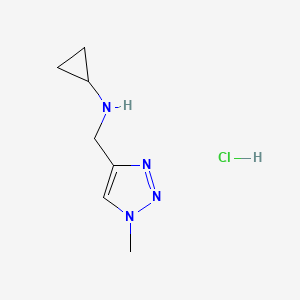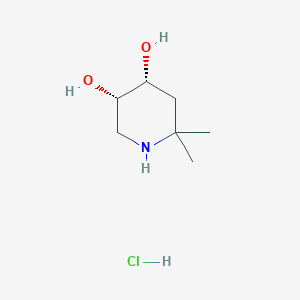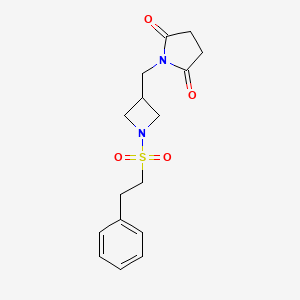
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Synthesis Analysis
1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure of “N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
1,2,3-Triazoles are known for their reactivity and versatility in chemical reactions. They can participate in various reactions such as click chemistry, organocatalysis, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,3-triazole compound would depend on its exact structure. In general, 1,2,3-triazoles are known for their high chemical stability and strong dipole moment .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One application involves a closely related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which is a high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound shows potential for clinical efficacy in emesis and depression, highlighting the significant role of triazole derivatives in developing treatments for neurological conditions (Harrison et al., 2001).
Crystal Structures of Triazole Derivatives
Research on the crystal structures of triazole derivatives, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, provides insights into their chemical behavior and potential for further applications. These studies contribute to our understanding of the electronic properties and reactivity of triazole-containing compounds, which is crucial for designing new molecules with desired pharmacological properties (Boechat et al., 2016).
Antiproliferative Activity
Triazole derivatives have also been investigated for their antiproliferative activity against cancer cell lines. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and evaluated for their ability to inhibit cancer cell growth. These compounds have demonstrated potent antiproliferative effects, suggesting the potential utility of triazole derivatives in cancer therapy (Stefely et al., 2010).
LSD1 Inhibition
Cyclopropanamine compounds, which share a functional group similarity with the compound of interest, have been explored for their use as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a critical role in epigenetic regulation, and its inhibition has therapeutic implications for various diseases, including schizophrenia, Alzheimer's disease, and certain cancers. This research highlights the versatility of cyclopropanamine derivatives in targeting epigenetic enzymes (Blass, 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as hydroxamic acids incorporating 1-((1h-1,2,3-triazol-4-yl)methyl) groups, have been shown to inhibit a class-i isoform of histone deacetylases (hdacs), specifically hdac2 . Another study suggests that 1H-1,2,3-triazole analogs can inhibit the Carbonic Anhydrase-II enzyme .
Mode of Action
It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . In the case of similar compounds, they have been shown to inhibit HDAC2 and Carbonic Anhydrase-II .
Biochemical Pathways
Inhibition of Carbonic Anhydrase-II can affect various physiological processes, including respiration and the transport of carbon dioxide/bicarbonate .
Pharmacokinetics
Similar compounds have been suggested to have desirable characteristics for anticancer compounds after admet investigation .
Result of Action
Similar compounds have shown cytotoxicity in various human cancer cell lines and inhibition potential against Carbonic Anhydrase-II .
Action Environment
Similar compounds have been synthesized and evaluated in aqueous medium , suggesting that the reaction environment can play a role in the synthesis and possibly the action of these compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11-5-7(9-10-11)4-8-6-2-3-6;/h5-6,8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTCQXBPDFRPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)



![N-(4-fluorophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2535610.png)
![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)

![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)
![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)
![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)